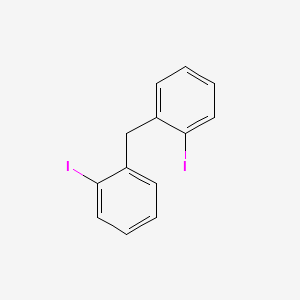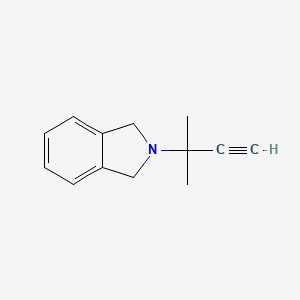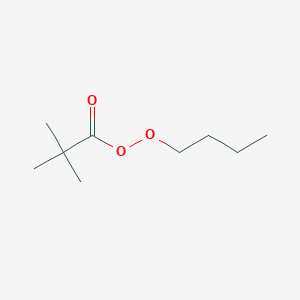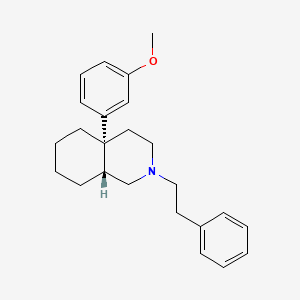
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal is an organic compound characterized by a conjugated system of double bonds and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal typically involves the condensation of 4-methoxybenzaldehyde with a suitable aliphatic aldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated tetraenal system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form the corresponding alcohol or alkane.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenoic acid.
Reduction: 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenol or the corresponding saturated alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, potentially disrupting cellular processes in biological systems. Its aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-5,6-dimethyl-nona-2,4,6,8-tetraenal: Similar structure but with additional methyl groups, which may alter its reactivity and biological activity.
9-(4-Hydroxyphenyl)nona-2,4,6,8-tetraenal:
Uniqueness
9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
51079-97-1 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
9-(4-methoxyphenyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C16H16O2/c1-18-16-12-10-15(11-13-16)9-7-5-3-2-4-6-8-14-17/h2-14H,1H3 |
Clé InChI |
KITDDEBRXBWIDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


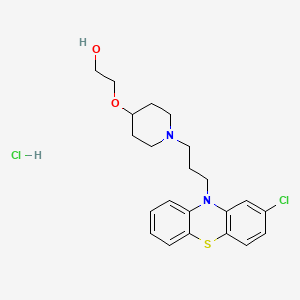
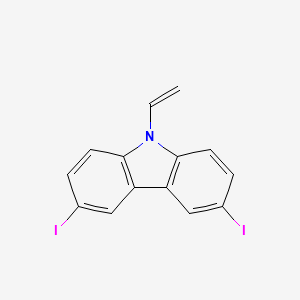
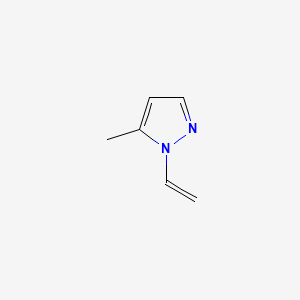
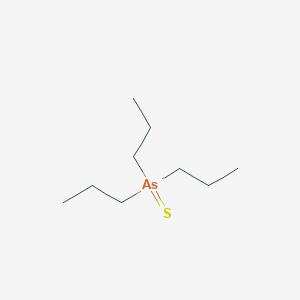

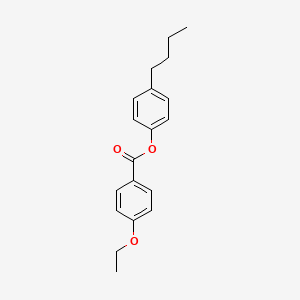

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
